methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)butanoate
CAS No.:
Cat. No.: VC18999409
Molecular Formula: C21H34N2O2Si
Molecular Weight: 374.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H34N2O2Si |
|---|---|
| Molecular Weight | 374.6 g/mol |
| IUPAC Name | methyl 4-[1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-4-yl]butanoate |
| Standard InChI | InChI=1S/C21H34N2O2Si/c1-15(2)26(16(3)4,17(5)6)23-14-12-19-18(11-13-22-21(19)23)9-8-10-20(24)25-7/h11-17H,8-10H2,1-7H3 |
| Standard InChI Key | XZDWPBYRPOUMNV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=CN=C21)CCCC(=O)OC |
Introduction
Structural and Chemical Properties
Core Architecture
The compound features a bicyclic pyrrolo[2,3-b]pyridine scaffold, where a pyrrole ring is fused to a pyridine ring at the 2,3- and b-positions, respectively. The nitrogen-rich structure enables hydrogen bonding and π-π interactions critical for binding biological targets . The TIPS group at the 1-position sterically shields the pyrrole nitrogen, enhancing stability against metabolic degradation . The methyl butanoate side chain at the 4-position introduces hydrophobicity and serves as a handle for further derivatization via ester hydrolysis or amide coupling .
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 374.6 g/mol | |
| IUPAC Name | Methyl 4-[1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-4-yl]butanoate | |
| Canonical SMILES | CC(C)Si(C(C)C)N1C=CC2=C(C=CN=C21)CCCC(=O)OC |
Physicochemical Characteristics
The TIPS group confers high lipophilicity (), as seen in analogs like 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol (LogP = 4.76) . This property enhances membrane permeability but may limit aqueous solubility. The methyl ester group increases metabolic stability compared to free carboxylic acids, making the compound suitable for in vivo studies .
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis of pyrrolo[2,3-b]pyridine derivatives typically involves multi-step sequences starting from halogenated pyridines or pyrroles. For methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)butanoate, a plausible route includes:
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Core Formation: Condensation of 4-chloropyridine with a pyrrole derivative to construct the bicyclic scaffold .
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TIPS Protection: Reaction with triisopropylsilyl chloride to protect the pyrrole nitrogen .
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Side Chain Introduction: Suzuki-Miyaura coupling or alkylation to install the butanoate moiety .
A related compound, (E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-3-enoate, was synthesized via Chan-Lam coupling and saponification , suggesting analogous methods could apply here.
Challenges and Solutions
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Regioselectivity: Controlling the position of substituents on the pyrrolopyridine core requires careful choice of catalysts and reaction conditions .
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Steric Hindrance: The bulky TIPS group complicates coupling reactions, necessitating palladium-based catalysts with high tolerance .
Biological Relevance and Applications
Phosphodiesterase 4B (PDE4B) Inhibition
Pyrrolo[2,3-b]pyridines exhibit potent PDE4B inhibition, a target for inflammatory and neurological disorders. Compound 11h (PDE4B IC = 0.11 μM) from a related series demonstrated >100-fold selectivity over PDE4D, mitigating side effects like nausea . Structural similarities suggest methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)butanoate could serve as a precursor for optimized PDE4B inhibitors .
mTOR Kinase Inhibition
Derivatives like 2-(4-substituted-pyrrolo[2,3-b]pyridin-3-yl)methylene-4-hydroxybenzofuran-3(2H)-ones inhibit mTOR with subnanomolar potency . The TIPS group in methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)butanoate may similarly enhance binding to mTOR’s hydrophobic pocket, though empirical validation is needed .
Comparative Analysis with Structural Analogs
| Compound | Activity (IC) | Selectivity (PDE4B/PDE4D) | Source |
|---|---|---|---|
| 11h | 0.11 μM | >100-fold | |
| (E)-isomer (PubChem 71650765) | N/A | N/A | |
| 1-(TIPS)-pyrrolo[2,3-b]pyridin-5-ol | N/A | N/A |
Future Directions and Challenges
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